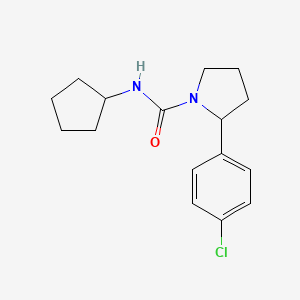![molecular formula C24H33NO3 B6057025 [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学的研究の応用
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been studied for its potential applications in the field of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects.
作用機序
The mechanism of action of [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is not fully understood. However, it has been shown to act as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain. It has also been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the reward pathway. These actions may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a potentially safer alternative to other drugs of abuse.
実験室実験の利点と制限
One advantage of using [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol in lab experiments is its potential for use in the treatment of pain and addiction. This makes it a potentially valuable tool for studying the mechanisms underlying these conditions. Additionally, this compound has a low potential for abuse and dependence, making it a safer alternative to other drugs of abuse.
One limitation of using [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol in lab experiments is its limited availability. This compound is not widely available, and its synthesis can be challenging. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
将来の方向性
There are several future directions for research on [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One direction is to further study its mechanism of action, particularly its interaction with the mu-opioid and dopamine D2 receptors. Another direction is to explore its potential applications in the treatment of other conditions, such as anxiety and depression. Additionally, more research is needed to optimize its synthesis and develop more efficient methods for its production.
合成法
Several methods have been used to synthesize [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One of the most commonly used methods involves the reaction of 3-(2-methylbenzyl)piperidine with 3-ethoxy-4-methoxybenzaldehyde, followed by reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 3-(2-methylbenzyl)piperidine with 3-ethoxy-4-methoxybenzyl bromide, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of the desired product.
特性
IUPAC Name |
[1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-4-28-23-14-20(10-11-22(23)27-3)16-25-13-7-12-24(17-25,18-26)15-21-9-6-5-8-19(21)2/h5-6,8-11,14,26H,4,7,12-13,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLODFQXSQDADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)(CC3=CC=CC=C3C)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6056942.png)
![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B6056990.png)



![5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6057023.png)
![5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6057031.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)